REACTION_CXSMILES
|
[C:1]([N:4]1[C:8]2=[N:9][CH:10]=[CH:11][CH:12]=[C:7]2[C:6]([O:13]C(=O)C)=[CH:5]1)(=[O:3])[CH3:2].C([O-])(=O)C.[Na]>CO>[OH:13][C:6]1[C:7]2[C:8](=[N:9][CH:10]=[CH:11][CH:12]=2)[N:4]([C:1](=[O:3])[CH3:2])[CH:5]=1 |^1:20|
|
Name
|
acetic acid 1-acetyl-1H-pyrrolo[2,3-b]pyridin-3-yl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1C=C(C=2C1=NC=CC2)OC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
followed by purification and isolation by conventional means (e.g. extraction and recrystallization)
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CN(C2=NC=CC=C21)C(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |